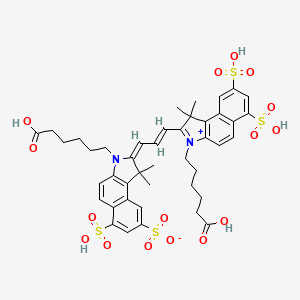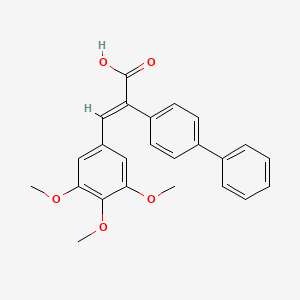
3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid is a phenolic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a methylpropanoic acid moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid typically involves the hydroxylation of 3-(4-methoxyphenyl)-2-methylpropanoic acid. This can be achieved through various methods, including catalytic hydroxylation using transition metal catalysts or enzymatic hydroxylation using specific enzymes. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-methoxyphenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of functional materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: A hydroxycinnamic acid derivative with similar antioxidant properties.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: A phenolic acid with comparable biological activities.
Uniqueness
3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7(11(13)14)10(12)8-3-5-9(15-2)6-4-8/h3-7,10,12H,1-2H3,(H,13,14) |
InChI 键 |
YNFBEQICUMUBDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC=C(C=C1)OC)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



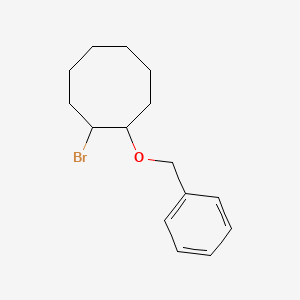
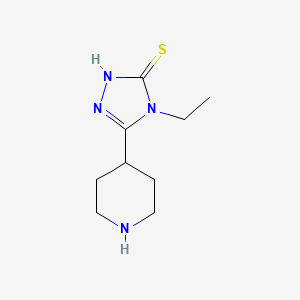


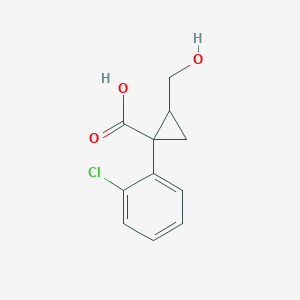
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B13073038.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine](/img/structure/B13073045.png)
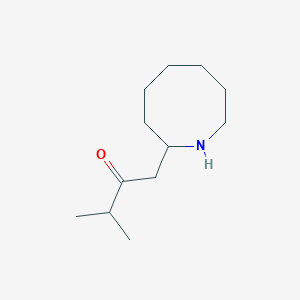
![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)

![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)
